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Abstract: The global pandemic caused by Severe Acute Respiratory Syndrome Coronavirus 2
(SARS-CoV-2) has necessitated an urgent search for effective antiviral therapies. Glycyrrhizin
(GLR), a triterpenoid saponin derived from the root of Glycyrrhiza glabra (licorice), has
emerged as a promising candidate due to its established broad-spectrum antiviral and anti-
inflammatory properties. This document provides a comprehensive technical overview of the
preliminary preclinical investigations into GLR's efficacy against SARS-CoV-2. It consolidates in
vitro data, details key experimental methodologies, and visualizes the proposed mechanisms of
action and experimental workflows. The findings suggest that GLR employs a multi-pronged
approach, interfering with viral entry and replication, and modulating host inflammatory
responses, thereby warranting further investigation for its potential clinical application in
COVID-19.

Proposed Mechanisms of Action

Glycyrrhizin is hypothesized to combat SARS-CoV-2 through several distinct mechanisms,
targeting both viral and host factors.[1] These actions collectively contribute to the inhibition of
viral entry, replication, and the mitigation of virus-induced pathology.

Key proposed mechanisms include:

« Inhibition of Viral Entry: GLR has been shown to interfere with the initial stages of viral
infection. It can bind to the Angiotensin-Converting Enzyme 2 (ACE2) receptor, the primary
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entry point for SARS-CoV-2 on host cells.[1][2] This interaction can block the binding of the
viral Spike (S) protein's Receptor-Binding Domain (RBD) to ACEZ2, thereby preventing viral
attachment and entry.[1][2] Computational docking studies support a high binding affinity of
GLR to the ACE2 catalytic pocket.[2]

« Inhibition of Viral Replication: A critical target for GLR is the SARS-CoV-2 main protease
(Mpro), also known as 3C-like protease (3CLpro).[3] This enzyme is essential for cleaving
viral polyproteins into functional non-structural proteins required for viral replication.[2][3] By
inhibiting Mpro, GLR can effectively halt the viral life cycle post-entry.[3][4]

e Modulation of Host Signaling Pathways: GLR is known to interact with various cellular
signaling pathways. It can bind to the High-Mobility-Group Box 1 (HMGBL1) protein, a key
mediator of inflammation.[1] This interaction can reduce coronavirus-mediated inflammation
and may also inhibit HMGB1-induced ACE2 expression.[1]

« Immunomodulatory and Anti-inflammatory Effects: Beyond direct antiviral actions, GLR
possesses potent anti-inflammatory and immunomodulatory properties.[1] It can influence
transcription factors like NF-kB and activate protein 1, and upregulate inducible nitric oxide
synthase (iNOS) and nitric oxide (NO) production in macrophages, which can contribute to
viral clearance and control of hyperinflammation.[5]

Quantitative In Vitro Efficacy Data

Multiple in vitro studies have quantified the antiviral activity of Glycyrrhizin against SARS-CoV-2
and its key molecular targets. The data highlights its efficacy in cell-based assays and target-
specific inhibition.

Table 1: Antiviral Activity of Glycyrrhizin against SARS-
CoV-2 in Cell Culture
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Compound/ . Efficacy
Cell Line Assay Type . Value Reference
Extract Metric
Antiviral
Glycyrrhizin Vero E6 (Post- EC50 0.44 mg/mL [1]
treatment)
L Antiviral (Pre-  Inhibitory 0.5 mg/mL
Glycyrrhizin Vero E6 [1]
& Post-entry) Conc. (pre-entry)
o Antiviral Inhibitory 1.0 mg/mL
Glycyrrhizin Vero E6 [1]
(Post-entry) Conc. (post-entry)
Aqueous o .
o Antiviral (Pre-  Inhibitory
Licorice Root  Vero E6 2.0 mg/mL [1]
& Post-entry) Conc.
Extract
Glycyrrhizin Vero E6 Cytotoxicity CC50 > 4 mg/mL [1]
o Mouse Aorta o
Glycyrrhizin Cytotoxicity CC50 > 100 pM [1]
Muscle Cells
Normal
o Human Lung o
Glycyrrhizin Cytotoxicity CC50 > 100 uM [1]
Cells
(16HBE)

Table 2: Inhibition of Specific SARS-CoV-2 Molecular
Targets by Glycyrrhizin
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Target Assay Type Efficacy Metric  Value Reference
SARS-CoV-2
Main Protease Enzymatic Assay % Inhibition 70.3% at 30 uM [1]
(Mpro/3CLpro)
SARS-CoV-2
_ _ o 100% at 2000
Main Protease Enzymatic Assay % Inhibition M [1][6]
(Mpro/3CLpro) H
Spike-RBD / NanoBiT-based
IC50 22 uM [1]

ACEZ2 Interaction  Assay

Spike-RBD /

] Cell-based Assay Inhibitory Conc. 31 uM [2][7]
ACEZ2 Interaction

Experimental Protocols

The following sections detail the generalized methodologies employed in the preliminary in vitro
investigation of Glycyrrhizin against SARS-CoV-2.

Cell Culture and Virus Propagation

e Cell Line: Vero E6 cells (African green monkey kidney epithelial cells) are commonly used
due to their high susceptibility to SARS-CoV-2 infection.

e Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM)
supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and
incubated at 37°C in a humidified atmosphere with 5% CO2.

 Virus Strain: A clinical isolate of SARS-CoV-2 is propagated in Vero E6 cells. Viral titers are
determined by calculating the 50% Tissue Culture Infectious Dose (TCID50) using the
endpoint dilution method.

Cytotoxicity Assay

The potential cytotoxic effect of GLR on the host cells is evaluated to determine the therapeutic

window.
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o Cell Seeding: Confluent Vero E6 cells are seeded in 96-well microtiter plates.

o Compound Treatment: Serial dilutions of Glycyrrhizin (e.g., ranging from 0.002 to 4 mg/mL)
are added to the cells.[8]

¢ Incubation: The plates are incubated for a period corresponding to the antiviral assay
duration (e.g., 48 hours).[8]

 Viability Assessment: Cell viability is measured using a colorimetric assay, such as MTT or a
water-soluble tetrazolium salt (WST) based assay (e.g., "Orangu cell counting solution™).[8]
The absorbance is read using a microplate reader.

» Calculation: The 50% cytotoxic concentration (CC50) is calculated by regression analysis of
the dose-response curve.

Antiviral Activity Assay (Combined Pre- and Post-Entry)

This assay determines the efficacy of GLR in inhibiting viral replication when introduced
simultaneously with the virus.

o Preparation: Serial dilutions of Glycyrrhizin (e.g., 0.004—4 mg/mL) are prepared in culture
medium.[3]

e Pre-incubation: The compound dilutions are pre-incubated with a standardized amount of
SARS-CoV-2 (e.g., 100 TCID50) for 1 hour at 37°C.[3]

e Infection: The virus-compound mixture is added to confluent Vero E6 cells in 96-well plates.

[3]

 Incubation: The plates are incubated for 48 hours at 37°C to allow for viral replication and the
development of cytopathic effect (CPE).[3]

o Evaluation: The CPE is visualized and scored after staining the cells with a solution like
crystal violet. The effective concentration (EC50), the concentration that inhibits CPE by
50%, is calculated. Alternatively, viral RNA levels in the supernatant can be quantified using
qRT-PCR.[1]
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SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibition
Assay

This biochemical assay directly measures the inhibitory effect of GLR on the enzymatic activity
of the viral main protease.

Assay Principle: A fluorogenic substrate that contains a cleavage site for Mpro is used. Upon
cleavage by the enzyme, a fluorescent signal is produced.

¢ Reaction Mixture: Recombinant SARS-CoV-2 Mpro enzyme is incubated with varying
concentrations of Glycyrrhizin (e.g., 30 uM to 2000 pM) in an appropriate assay buffer.[1]

e Initiation: The reaction is initiated by adding the fluorogenic substrate.

o Measurement: The fluorescence intensity is measured over time using a fluorescence plate
reader.

e Analysis: The rate of substrate cleavage is calculated. The percentage of inhibition is
determined by comparing the reaction rates in the presence of GLR to a no-inhibitor control.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanisms and
experimental processes described.
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Caption: Overview of Glycyrrhizin's multi-target antiviral mechanisms.
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Caption: Generalized workflow for an in vitro antiviral activity assay.
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Caption: Mechanism of viral entry inhibition by Glycyrrhizin via ACE2.
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Caption: Mechanism of viral replication inhibition by Glycyrrhizin via Mpro.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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